N-(5-chloro-2-methoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
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Scientific Research Applications
Potential Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of compounds with similar structural features exhibit anti-inflammatory and analgesic activities. For instance, a study explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which showed significant anti-inflammatory and analgesic properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) and displayed high inhibitory activity, suggesting potential applications in developing new therapeutic agents for inflammation and pain management.
Pharmacokinetics and Potential Cardiovascular Applications
Another study focused on the pharmacokinetics and disposition of PF-06282999, a thiouracil derivative with structural similarity, highlighting its irreversible inactivation of the myeloperoxidase enzyme, which is under investigation for treating cardiovascular diseases (Jennifer Q. Dong et al., 2016). The study provided insights into the compound's elimination mechanisms and pharmacokinetics across species, supporting its potential application in cardiovascular disease treatment due to favorable physicochemical properties and renal excretion pathways.
Antimicrobial Activity
Research into pyrimidine derivatives, which share a core structural motif with the compound , suggests that these compounds can exhibit antimicrobial properties. For instance, novel thienopyrimidine linked rhodanine derivatives were synthesized and showed significant antibacterial potency against various bacteria, including E. coli and B. subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics (Nagaraju Kerru et al., 2019). These findings indicate the potential for developing new antimicrobial agents based on structurally related compounds.
Anticancer Activity
Additionally, derivatives of pyrimidinone and oxazinone, closely related to the target compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have demonstrated good antibacterial and antifungal activities, with some showing potential as anticancer agents (A. Hossan et al., 2012). The ability of these compounds to interact with biological targets suggests that similar compounds, including the one , could be explored for their anticancer potential.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-28-18-8-7-13(22)10-16(18)23-19(26)12-30-20-15-5-2-6-17(15)25(21(27)24-20)11-14-4-3-9-29-14/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWDCVZJRZTTPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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